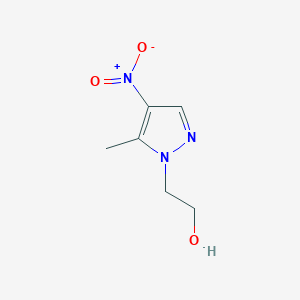

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(5-methyl-4-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-6(9(11)12)4-7-8(5)2-3-10/h4,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDDDJHGRPWKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with 2-Chloroethanol

Reacting 5-methyl-4-nitro-1H-pyrazole with 2-chloroethanol in the presence of a base facilitates nucleophilic substitution at the pyrazole’s N1 position.

Reaction Conditions :

Ethylene Oxide Alkylation

Gas-phase alkylation using ethylene oxide under pressurized conditions offers higher atom economy.

Reaction Conditions :

- Catalyst : Trace amounts of $$ \text{BF}_3 $$-etherate

- Pressure : 3–5 bar

- Temperature : 80–100°C

- Yield : 60–70%

Comparative Analysis :

Ethylene oxide alkylation is favored industrially due to higher yields and reduced waste, though it requires specialized equipment for handling pressurized reactions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency, safety, and scalability. Continuous-flow reactors are increasingly adopted for nitration and alkylation steps, offering precise temperature control and reduced reaction times.

Key Adaptations :

- Nitration in Flow Reactors : Mixing $$ \text{HNO}3 $$ and $$ \text{H}2\text{SO}_4 $$ with pyrazole in a microreactor minimizes thermal runaway risks.

- Alkylation Optimization : Automated feed systems for ethylene oxide ensure stoichiometric precision, enhancing yield reproducibility.

Purification :

- Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

- Chromatography : Reserved for high-purity pharmaceutical grades.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(5-methyl-4-amino-1H-pyrazol-1-yl)ethanol.

Substitution: Various halogenated derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential pharmaceutical applications due to its biological activity. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic properties. Studies have shown that compounds similar to 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Agricultural Chemistry

In agricultural research, derivatives of pyrazole compounds are investigated for their herbicidal and fungicidal properties. The unique structure of this compound may contribute to the development of new agrochemicals that can effectively control pests while minimizing environmental impact .

Material Science

The compound's ability to form coordination complexes with metals makes it a candidate for use in material science, particularly in the development of metal-organic frameworks (MOFs). These frameworks are useful for gas storage, separation processes, and catalysis due to their high surface area and tunable porosity .

Case Study 1: Anti-inflammatory Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition of cyclooxygenase enzymes. The results indicated that modifications on the pyrazole ring could enhance anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Agricultural Applications

Research published in an agricultural chemistry journal highlighted the effectiveness of pyrazole-based compounds as herbicides. The study found that this compound showed promising results in controlling specific weed species while exhibiting low toxicity to non-target plants .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The pyrazole ring can also bind to enzyme active sites, inhibiting their activity and modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

2-(5-Amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol (CAS 42098-29-3)

- Molecular Formula : C₆H₁₀N₄O₃ .

- Key Differences: Replaces the methyl group at position 5 with an amino group (-NH₂).

- This may influence biological interactions or stability .

(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol (CAS 746623-99-4)

- Molecular Formula : C₇H₁₂N₂O .

- Key Differences :

- Substituents: Ethyl group at position 1 and methyl at position 5.

- Primary alcohol directly attached to the pyrazole ring (vs. a secondary alcohol in the target compound).

- Implications : The shorter alcohol chain and ethyl substituent may reduce steric hindrance and alter lipophilicity .

Functional Group Modifications

1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol (CAS 1343216-16-9)

Ring System Variations

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol (CAS 443-48-1)

- Molecular Formula : C₆H₈N₄O₃ .

- Key Differences : Replaces the pyrazole ring with an imidazole ring (two adjacent nitrogen atoms).

- Implications : Imidazole’s higher basicity (pKa ~7) compared to pyrazole (pKa ~2.5) may influence protonation states under physiological conditions, altering solubility and intermolecular interactions .

2-[5-(Piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 1251923-87-1)

Comparative Data Table

*Note: Discrepancy exists between the molecular formula (C₉H₆F₃N₃O₂) and the compound name, which lacks fluorine .

Research Implications

- Electron-Withdrawing vs. Donating Groups: The nitro group in the target compound may stabilize negative charges, while amino or methyl groups in analogs could shift reactivity toward nucleophilic or electrophilic pathways.

- Solubility and Bioavailability: The ethanol side chain enhances hydrophilicity compared to analogs with shorter alcohol chains or bulky substituents (e.g., piperidine).

Notes

- Data Consistency : The molecular formula of the target compound (C₉H₆F₃N₃O₂) conflicts with its name, suggesting possible errors in the cited source .

- Limitations : Detailed physicochemical or biological data (e.g., melting points, IC₅₀ values) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

The molecular formula of this compound is with a molar mass of 171.15 g/mol. It possesses notable physical properties such as a predicted density of 1.45 g/cm³ and a boiling point of approximately 335.5 °C .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the pyrazole ring have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. A study highlighted that derivatives similar to this compound could induce apoptosis in cancer cells through multiple pathways .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Pazopanib | Renal Cell Carcinoma | VEGF receptor inhibition | |

| Crizotinib | Lung Cancer | ALK inhibition | |

| This compound | Various Types | Induction of apoptosis |

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have reported that compounds similar to this compound exhibit effective inhibition against pathogens such as E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances its antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Pyrazole Compounds

| Compound Name | Microbial Strain | Activity Level | Reference |

|---|---|---|---|

| 2-(5-Methyl-4-nitro-pyrazole) | E. coli | Moderate | |

| Novel Pyrazole Derivative | S. aureus | High | |

| This compound | Klebsiella pneumoniae | Promising |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. For example, the inhibition of TNF-alpha and IL-6 has been observed with certain pyrazole derivatives at concentrations comparable to standard anti-inflammatory drugs .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A recent study synthesized various pyrazole derivatives and evaluated their anticancer effects on breast cancer cells (MDA-MB-231). The results indicated significant antiproliferative effects, suggesting that modifications in the pyrazole structure could enhance activity against specific cancer types .

- Antimicrobial Testing : A series of novel pyrazoles were tested against multiple bacterial strains, showing promising results against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that structural modifications could lead to enhanced antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction completion be effectively monitored?

- Methodological Answer : A common synthesis involves refluxing the precursor (e.g., substituted pyrazole derivatives) with hydrazine hydrate and KOH in ethanol for 5 hours under controlled temperature. Reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of starting material. Post-reaction, the product is isolated by acidification (HCl), filtered, and crystallized from ethanol. Physical data (melting points, yields) and spectroscopic confirmation (¹H NMR, IR, mass spectrometry) are critical for validation .

Q. Which spectroscopic techniques are prioritized for structural characterization, and what key spectral markers should researchers analyze?

- Methodological Answer :

- ¹H NMR : Focus on pyrazole ring protons (δ 7.5–8.5 ppm) and the ethanol moiety’s hydroxyl proton (δ 1.5–2.5 ppm, exchangeable).

- IR Spectroscopy : Nitro group stretching vibrations (~1520–1350 cm⁻¹) and hydroxyl stretches (~3200–3600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₇H₁₀N₄O₃) and fragmentation patterns consistent with nitro group loss.

Cross-referencing these datasets ensures structural integrity .

Advanced Research Questions

Q. How can researchers systematically investigate the reactivity of the nitro group under varying reduction conditions while preserving the pyrazole core?

- Methodological Answer :

- Controlled Reduction : Use catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in buffered solutions to reduce the nitro group to an amine without cleaving the pyrazole ring. Monitor pH and temperature (e.g., 25–50°C) to prevent side reactions.

- Analytical Tracking : Employ in-situ FTIR to track nitro group conversion and LC-MS to identify intermediates. Post-reduction, characterize products via ¹⁵N NMR to confirm amine formation .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT calculations) and experimental reaction outcomes in pyrazole derivative synthesis?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to assess structural discrepancies.

- Reaction Parameter Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) and catalyst loading to align experimental conditions with computational models. For example, steric hindrance at the pyrazole C-4 position may require longer reaction times than predicted .

Q. How should researchers address organic degradation artifacts in long-duration experiments involving this compound?

- Methodological Answer :

- Stabilization Protocols : Use continuous cooling (4°C) during prolonged reactions or storage to slow degradation.

- Real-Time Monitoring : Implement inline UV-Vis spectroscopy or HPLC to detect degradation products (e.g., nitroso intermediates). Adjust reaction timelines or use stabilizers like BHT (butylated hydroxytoluene) to mitigate decomposition .

Data Contradiction Analysis

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR assignments) be resolved for this compound?

- Methodological Answer :

- 2D NMR Techniques : Utilize HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) to resolve overlapping proton signals and assign carbon connectivity.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-phenylpyrazole derivatives) to validate chemical shifts and coupling patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.